4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine
Description
Properties
IUPAC Name |
4-(3-methyl-1,2,4-triazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-7-11-10-6-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCZXUHJRZHKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256831 | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-79-2 | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, are known to bind with enzymes such as cytochrome P450, which is involved in drug metabolism. The interaction with cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolism of other compounds. Additionally, this compound can interact with various receptors and proteins, influencing their activity and function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that triazole derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, the compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can activate or inhibit signaling pathways by binding to specific receptors, thereby influencing cellular responses. Changes in gene expression are also a key aspect of its molecular mechanism, as the compound can interact with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, in vitro studies have demonstrated that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. In vivo studies have also indicated that prolonged exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, the inhibition of cytochrome P450 by this compound can lead to the accumulation of certain metabolites and depletion of others. This can have downstream effects on cellular processes and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Additionally, binding proteins can influence the localization and accumulation of this compound within cells. These interactions can affect the compound’s activity and function, as well as its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine is a compound characterized by its unique structural features, including a piperidine ring and a triazole moiety. This combination is significant in pharmacology due to the biological activities associated with triazole derivatives. The molecular formula of this compound is C₈H₁₄N₄, with a molecular weight of approximately 166.22 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential applications in medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Triazole Moiety : A five-membered ring containing three nitrogen atoms.
These structural components are known to contribute to various biological activities, including antimicrobial, antiviral, and anticancer effects.
Biological Activity Overview
Research indicates that compounds with similar triazole structures exhibit significant biological activities. The following are key findings regarding the biological activity of this compound:
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. This compound is expected to exhibit similar activities due to its structural features.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 5 µg/mL |
| This compound | Potentially similar activity | TBD |
The presence of the triazole ring enhances the ability of these compounds to inhibit fungal growth and bacterial infections .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Triazoles can inhibit enzyme activity or modulate receptor functions through various biochemical pathways .
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
- Antimicrobial Screening : A study screened various triazole derivatives against common bacterial strains and found that those with similar structures showed promising antimicrobial activity .
- Enzyme Inhibition Studies : Research has demonstrated that triazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Cytotoxicity Assays : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing potential as anticancer agents .
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
The biological activities of this compound have been extensively studied:
Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in studies:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Enterococcus faecalis | 14 | |
| Bacillus subtilis | 10 |
These results suggest that the compound could be developed into a new class of antimicrobial agents.
Medicine
The compound shows promise as a therapeutic agent due to its unique chemical structure. It has been investigated for potential applications in treating various diseases, particularly cancers. Its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor functions, leading to cytotoxic effects on tumor cells.
Anticancer Properties : A study demonstrated that this compound induces apoptosis in cancer cells through the activation of specific apoptotic pathways. This highlights its potential as a lead compound for developing new anticancer therapies.
Case Studies
- Antimicrobial Development : In a study focused on antimicrobial development, this compound was tested against resistant bacterial strains. Results showed effective growth inhibition in strains typically resistant to conventional antibiotics, suggesting its potential role in combating antibiotic resistance .
- Cytotoxicity Against Tumor Cell Lines : Research conducted on various tumor cell lines indicated that the compound exhibits significant cytotoxicity. It was found to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent .
Industrial Applications
In industrial applications, this compound is being explored for developing new materials with enhanced stability and reactivity. Its chemical properties make it suitable for use in catalysts and as an additive in various formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Activity
Key structural analogs differ in substituents on the triazole ring, piperidine linkage, or additional functional groups. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Key Findings:
- Substituent Effects : The introduction of aromatic groups (e.g., phenyl or 4-chlorophenyl) on the triazole ring enhances H3R antagonistic potency by ~1000-fold compared to the methyl-substituted parent compound (3h vs. 3l/3m) .
- Positional Isomerism : Moving the methyl group from the 3- to 4-position (as in 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride ) reduces receptor affinity, likely due to steric hindrance .
- For example, 3k (a hydrochloride derivative of the parent compound) has similar activity to non-salt analogs .
Physicochemical Properties
Table 2: Physicochemical Data
Preparation Methods
Synthesis of Key Intermediates
Formation of 1,2,4-Triazole Nucleus
Preparation of Electrophilic Reagents
| Compound | Reagents & Conditions | Description |
|---|---|---|
| N-alkyl/phenyl/aryl-2-bromoethanamides (11a–o) | Various alkyl/phenyl/aryl amines (9a–o) reacted with 2-bromoethanoyl bromide (10) in aqueous basic medium | Formation of electrophilic bromoethanamides for subsequent coupling |
Final Coupling to Form Target Compound
- The electrophilic bromoethanamides (11a–o) are reacted with equimolar amounts of compound (8) to yield 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12a–o).
- The reaction proceeds in aqueous medium, and product precipitates are isolated by adding ice-cold water.
Microwave-Assisted Synthesis Alternative
Recent advances highlight microwave-assisted synthesis as a rapid and efficient alternative for triazole derivatives, including those bearing piperidine moieties:
- Microwave irradiation drastically reduces reaction time from hours to seconds/minutes.
- Yields are generally higher or comparable to conventional heating.
- This method also reduces solvent and catalyst use, aligning with green chemistry principles.
Analytical and Characterization Data
- The synthesized compounds were characterized by IR, 1D-NMR, and EI-MS spectroscopy confirming the structure and purity.
- Enzyme inhibition assays demonstrated potent biological activity, indicating successful synthesis of bioactive triazole-piperidine derivatives.
Summary Table of Key Synthetic Steps
| Step No. | Compound | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | (3) | Piperidine derivative + 4-toluenesulfonyl chloride, Na2CO3, RT, pH 10 | Ester formation on piperidine | TLC monitored |
| 2 | (5) | Hydrazine monohydrate, MeOH reflux, 4 h | Hydrazide formation | Precipitate washed with hexane |
| 3 | (7) | Methyl isothiocyanate, EtOH reflux, 2 h | Thiocarbonyl introduction | Precipitate washed with water |
| 4 | (8) | Cyclization to form triazole ring | Formation of 1,2,4-triazole nucleus | Key intermediate |
| 5 | (11a–o) | Amines + 2-bromoethanoyl bromide, aqueous base | Electrophilic bromoethanamides | For coupling |
| 6 | (12a–o) | Compound (8) + (11a–o), aqueous medium | Final coupling to target | Product precipitated by cold water |
Q & A
Q. What are the standard synthetic routes for 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as hydrazine derivatives with piperidine-containing intermediates. Key steps include:
- Cyclization : Using reagents like ammonium persulfate or iodine under reflux conditions in polar solvents (e.g., ethanol or DMF) to form the triazole ring .
- Substitution : Introducing the methyl group via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) . Yield optimization requires precise temperature control (70–90°C) and anhydrous conditions to minimize side reactions like oxidation of the triazole ring .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological validation combines:
- Spectroscopic Analysis : NMR (¹H/¹³C) to confirm proton environments (e.g., methyl group at δ 2.35 ppm and piperidine protons at δ 3.10–3.50 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (m/z ≈ 193 for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolving crystal structures to confirm stereochemistry and bond lengths (e.g., N–N bond distances of ~1.32 Å in the triazole ring) .
Q. What biological targets are associated with this compound, and how are binding affinities measured?
The compound shows affinity for:
- Enzymes : Serine/threonine kinases (e.g., PIM-1) via fluorescence polarization assays, with IC₅₀ values in the micromolar range .
- Receptors : G-protein-coupled receptors (GPCRs) using radioligand displacement assays (e.g., competition with [³H]-labeled antagonists) .
- Microbial Targets : Bacterial dihydrofolate reductase (DHFR) inhibition assessed via spectrophotometric NADPH depletion assays .
Advanced Research Questions
Q. How do substituent variations on the triazole ring impact pharmacological activity?
Comparative studies using analogs (e.g., ethyl, isopropyl, or cyclopropyl substituents) reveal:
- Methyl vs. Ethyl : Methyl derivatives exhibit higher metabolic stability (t₁/₂ > 2 hours in liver microsomes) but lower solubility (~0.5 mg/mL in PBS) .
- Steric Effects : Bulkier groups (e.g., isopropyl) reduce kinase inhibition potency (IC₅₀ increases from 1.2 μM to >10 μM) due to hindered binding pocket access .
- Data Contradictions : While methyl groups enhance antifungal activity (MIC = 8 µg/mL against C. albicans), they reduce antibacterial efficacy, necessitating structure-activity relationship (SAR) refinements .
Q. What strategies resolve discrepancies in reported biological activities across studies?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize IC₅₀ fluctuations .
- Compound Purity : Use HPLC (≥99% purity) and orthogonal characterization (e.g., elemental analysis) to exclude confounding impurities .
- Cell Line Differences : Cross-validate results in multiple models (e.g., HCT-116 vs. HEK-293 cells) to distinguish compound-specific effects from cell-type biases .
Q. How can computational modeling guide the optimization of this compound for CNS penetration?
Advanced approaches include:
- Molecular Dynamics Simulations : Predict blood-brain barrier (BBB) permeability via logP calculations (optimal range: 2–3) and polar surface area (<90 Ų) .
- Docking Studies : Identify key interactions with P-glycoprotein (e.g., hydrogen bonding with Gln725) to mitigate efflux .
- Free-Energy Perturbation : Quantify binding energy changes for substituent modifications (e.g., adding a hydroxyl group improves solubility but reduces BBB penetration by ~40%) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Critical factors include:
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) in preparative HPLC to separate enantiomers (ee >98%) .
- Catalyst Selection : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% enantiomeric excess but requires stringent moisture control .
- Byproduct Mitigation : Monitor for racemization during workup (e.g., avoid acidic conditions that protonate the piperidine nitrogen) .
Methodological Considerations
Q. How are reaction pathways optimized to minimize toxic byproducts?
Green chemistry principles are applied:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) to reduce genotoxic impurities .
- Catalyst Recycling : Immobilize Pd/C on mesoporous silica for Suzuki couplings, achieving 5 reuse cycles without significant activity loss .
- Waste Stream Analysis : Use LC-MS to detect and quantify hazardous intermediates (e.g., hydrazine derivatives) for real-time process adjustments .
Q. What analytical techniques differentiate polymorphic forms of this compound?
Polymorph characterization employs:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
